molecular formula C18H18ClNOS B1613097 2-Chloro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-37-6

2-Chloro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1613097
CAS No.: 898763-37-6
M. Wt: 331.9 g/mol
InChI Key: QFFCLSAZAPATOC-UHFFFAOYSA-N
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Description

“2-Chloro-3’-thiomorpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H18ClNOS and a molecular weight of 331.87 . It is also known by its IUPAC name, (2-chlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3’-thiomorpholinomethyl benzophenone” consists of a benzophenone core with a 2-chloro substitution and a 3’-thiomorpholinomethyl substitution .

Scientific Research Applications

Synthesis and Biological Activity

Novel benzophenone derivatives, including those related to 2-Chloro-3'-thiomorpholinomethyl benzophenone, have been synthesized and assessed for their cytotoxic and antitumor activity. For instance, the synthesis of morpholino and thiomorpholino benzophenones has been demonstrated, and some of these compounds exhibited potent cytotoxic activity against cancer cell lines, such as P388 murine leukemia and PC-6 human lung carcinoma cells. Compounds showing significant antitumor activity in vivo against malignant ascites caused by intraperitoneal inoculation of P388 cells in mice highlight the potential of benzophenone derivatives in cancer treatment (Kumazawa et al., 1997).

Environmental Impact and Degradation

Research on benzophenone-3 (BP-3), a structurally related compound, has focused on its environmental presence, degradation pathways, and impact on aquatic ecosystems. Studies have investigated the degradation mechanisms of BP-3 in water treatment processes, identifying various transformation products and assessing the effectiveness of different degradation methods, such as chlorination, UV/chlorination reactions, and ozonation. These findings are crucial for understanding how benzophenone derivatives behave in the environment and their potential risks to aquatic life and human health (Lee et al., 2020).

Properties

IUPAC Name

(2-chlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFCLSAZAPATOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643379
Record name (2-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-37-6
Record name Methanone, (2-chlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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